molecular formula C22H28N4O2 B7012744 N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7012744
M. Wt: 380.5 g/mol
InChI Key: NFFCMIQXXGNGRA-UHFFFAOYSA-N
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Description

N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-17(2)16-26-14-11-23-20(26)15-24-21(27)25-12-9-22(10-13-25)8-7-18-5-3-4-6-19(18)28-22/h3-8,11,14,17H,9-10,12-13,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFCMIQXXGNGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1CNC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the spirocyclic chromene structure, and the final coupling to form the carboxamide. One common approach involves the cyclization of amido-nitriles to form substituted imidazoles, followed by the construction of the spirocyclic structure through a series of cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The imidazole and chromene rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance its stability, binding affinity, and specificity compared to other similar compounds .

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